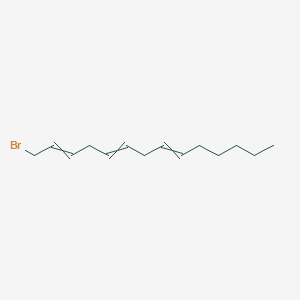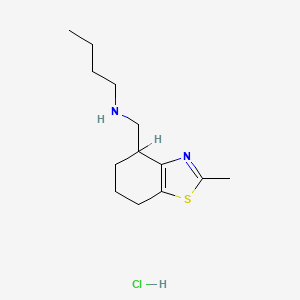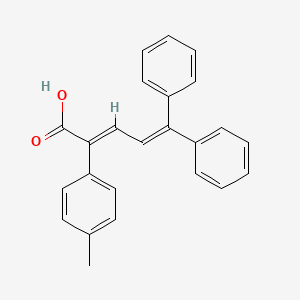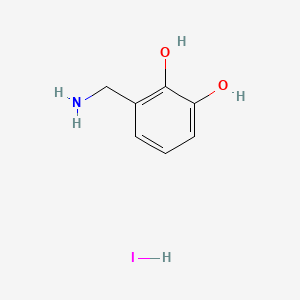
1,2-Benzenediol, 3-(aminomethyl)-, hydriodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Benzenediol, 3-(aminomethyl)-, hydriodide is a chemical compound with the molecular formula C7H10INO2. It is also known as 3-(aminomethyl)benzene-1,2-diol hydroiodide. This compound is characterized by the presence of an aminomethyl group attached to the benzene ring, which also contains two hydroxyl groups in the ortho position. The hydriodide form indicates the presence of an iodide ion associated with the compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Benzenediol, 3-(aminomethyl)-, hydriodide typically involves the following steps:
Starting Material: The synthesis begins with 1,2-Benzenediol (catechol).
Formation of Hydriodide: The final step involves the reaction of the aminomethylated product with hydroiodic acid to form the hydriodide salt.
Industrial Production Methods
Industrial production methods for this compound would likely follow similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. This may involve continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
1,2-Benzenediol, 3-(aminomethyl)-, hydriodide undergoes several types of chemical reactions:
Oxidation: The hydroxyl groups on the benzene ring can be oxidized to quinones.
Reduction: The aminomethyl group can be reduced to a primary amine.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of primary amines.
Substitution: Formation of alkylated or acylated derivatives.
Wissenschaftliche Forschungsanwendungen
1,2-Benzenediol, 3-(aminomethyl)-, hydriodide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Used in the synthesis of dyes, polymers, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1,2-Benzenediol, 3-(aminomethyl)-, hydriodide involves its interaction with various molecular targets:
Molecular Targets: The compound can interact with enzymes and receptors in biological systems, potentially inhibiting or activating their functions.
Pathways Involved: It may affect oxidative stress pathways by scavenging free radicals or modulating the activity of antioxidant enzymes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2-Benzenediol (Catechol): Lacks the aminomethyl group, making it less reactive in certain types of chemical reactions.
3-(Aminomethyl)-1,2-benzenediol hydrobromide: Similar structure but with a bromide ion instead of an iodide ion.
Uniqueness
1,2-Benzenediol, 3-(aminomethyl)-, hydriodide is unique due to the presence of both the aminomethyl group and the iodide ion, which can influence its reactivity and biological activity. The iodide ion can enhance the compound’s solubility and stability, making it more suitable for certain applications.
Eigenschaften
CAS-Nummer |
79490-79-2 |
|---|---|
Molekularformel |
C7H10INO2 |
Molekulargewicht |
267.06 g/mol |
IUPAC-Name |
3-(aminomethyl)benzene-1,2-diol;hydroiodide |
InChI |
InChI=1S/C7H9NO2.HI/c8-4-5-2-1-3-6(9)7(5)10;/h1-3,9-10H,4,8H2;1H |
InChI-Schlüssel |
OADXMDCEXWFJFB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C(=C1)O)O)CN.I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


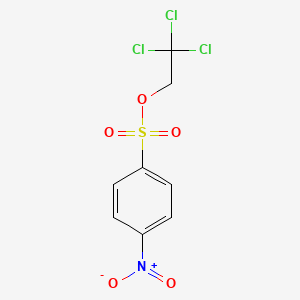

![[3-Chloro-4-(2-phenylethoxy)phenyl]acetic acid](/img/structure/B14448997.png)
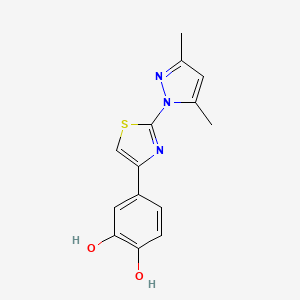
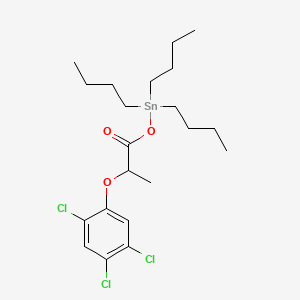
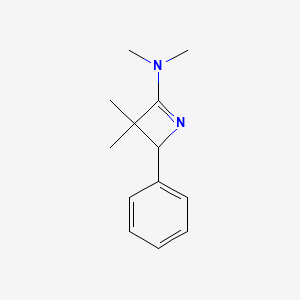

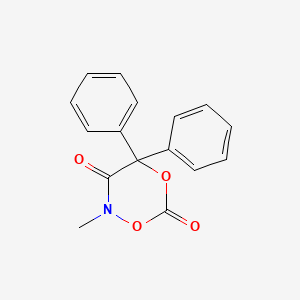
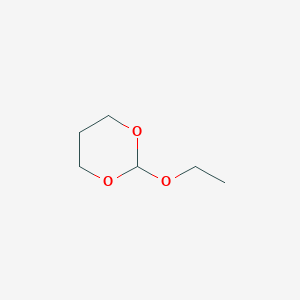
![2-Nitro-4-[(propan-2-yl)sulfanyl]aniline](/img/structure/B14449015.png)
